molecular formula C9H6N2S B1350316 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile CAS No. 63647-03-0

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile

Cat. No.: B1350316
CAS No.: 63647-03-0
M. Wt: 174.22 g/mol
InChI Key: YBDDDGXQRINYPU-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that features both pyrrole and thiophene rings. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile typically involves the condensation of pyrrole and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and a sulfur source under basic conditions . Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with pyrrole in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents like bromine or chlorine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile is unique due to its specific arrangement of the pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-pyrrol-1-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDDDGXQRINYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395644
Record name 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63647-03-0
Record name 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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